molecular formula C15H12N2OS B14356942 (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone CAS No. 90252-72-5

(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone

Cat. No.: B14356942
CAS No.: 90252-72-5
M. Wt: 268.3 g/mol
InChI Key: XJSPBFCDPHJSOK-UHFFFAOYSA-N
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Description

(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone is a heterocyclic compound that features both benzothiazine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone typically involves the formation of the benzothiazine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazine ring. Subsequent reactions introduce the pyridine ring, often through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzothiazine or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential to treat central nervous system diseases. Its unique structure allows it to cross the blood-brain barrier, making it a promising candidate for neurological therapies.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its versatility in chemical reactions allows for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4H-1,4-Benzothiazin-2-yl)(pyridin-2-yl)methanone: Lacks the methyl group at the 3-position, which may affect its biological activity.

    (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-3-yl)methanone: The pyridine ring is attached at a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of the methyl group at the 3-position in (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone may enhance its binding affinity to certain targets, making it more effective in its applications. Additionally, the specific arrangement of the benzothiazine and pyridine rings contributes to its unique chemical and biological properties.

Properties

CAS No.

90252-72-5

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

(3-methyl-4H-1,4-benzothiazin-2-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C15H12N2OS/c1-10-15(14(18)12-7-4-5-9-16-12)19-13-8-3-2-6-11(13)17-10/h2-9,17H,1H3

InChI Key

XJSPBFCDPHJSOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)C3=CC=CC=N3

Origin of Product

United States

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